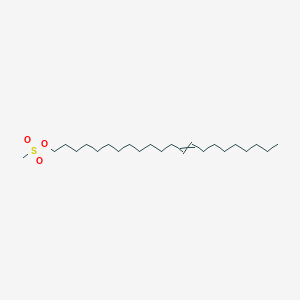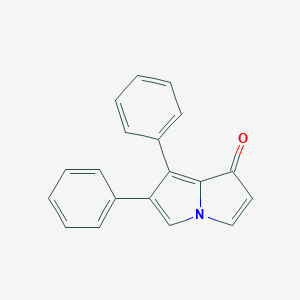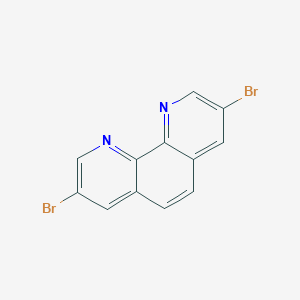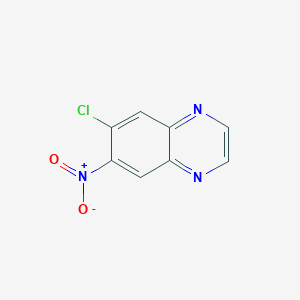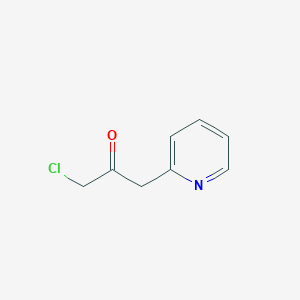
1-Chloro-3-pyridin-2-ylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-pyridin-2-ylpropan-2-one, also known as CPP, is a chemical compound that belongs to the class of pyridinyl ketones. CPP is widely used in scientific research due to its ability to inhibit the activity of the enzyme family known as c-Jun N-terminal kinases (JNKs). JNKs are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
1-Chloro-3-pyridin-2-ylpropan-2-one inhibits the activity of JNKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of JNKs, which are involved in various biological processes. Inhibition of JNKs by 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have various biochemical and physiological effects in different cell types and animal models. Inhibition of JNKs by 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to reduce inflammation in various models of inflammatory disorders, including rheumatoid arthritis, asthma, and colitis. 1-Chloro-3-pyridin-2-ylpropan-2-one has also been shown to have anti-apoptotic effects in various cell types, including neurons, cardiomyocytes, and hepatocytes. In addition, 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Chloro-3-pyridin-2-ylpropan-2-one in lab experiments is its specificity for JNKs. 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have minimal off-target effects, making it a useful tool for investigating the role of JNKs in various biological processes. However, one of the limitations of using 1-Chloro-3-pyridin-2-ylpropan-2-one is its relatively low potency compared to other JNK inhibitors. This may limit its use in certain experiments that require high levels of JNK inhibition.
Direcciones Futuras
There are several future directions for research on 1-Chloro-3-pyridin-2-ylpropan-2-one and JNKs. One area of research is the development of more potent and selective JNK inhibitors. This may lead to the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another area of research is the investigation of the role of JNKs in aging and age-related diseases. Finally, the development of new animal models and cell-based assays may help to further elucidate the role of JNKs in various biological processes.
Métodos De Síntesis
1-Chloro-3-pyridin-2-ylpropan-2-one can be synthesized by reacting 2-chloroacetyl chloride with 3-pyridin-2-ylpropan-2-one in the presence of a base, such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of 1-Chloro-3-pyridin-2-ylpropan-2-one as a white solid. The purity of 1-Chloro-3-pyridin-2-ylpropan-2-one can be improved by recrystallization from a suitable solvent, such as ethanol.
Aplicaciones Científicas De Investigación
1-Chloro-3-pyridin-2-ylpropan-2-one is widely used in scientific research as a JNK inhibitor. JNKs are involved in various biological processes, including inflammation, apoptosis, and stress responses. Inhibition of JNKs has been shown to have therapeutic potential for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. 1-Chloro-3-pyridin-2-ylpropan-2-one has been used in various in vitro and in vivo studies to investigate the role of JNKs in these diseases.
Propiedades
Número CAS |
106260-02-0 |
|---|---|
Nombre del producto |
1-Chloro-3-pyridin-2-ylpropan-2-one |
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1-chloro-3-pyridin-2-ylpropan-2-one |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6H2 |
Clave InChI |
QJETVRFJOOUDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)CCl |
SMILES canónico |
C1=CC=NC(=C1)CC(=O)CCl |
Sinónimos |
2-Propanone, 1-chloro-3-(2-pyridinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



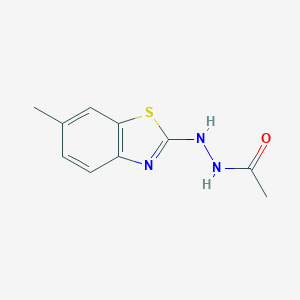
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
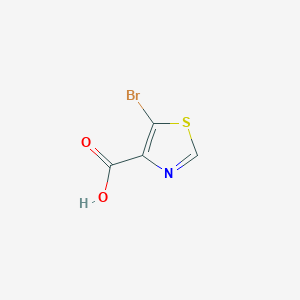
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
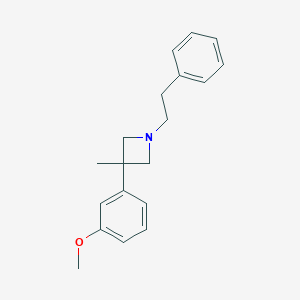
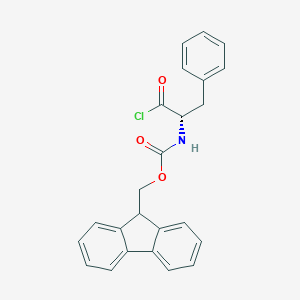
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
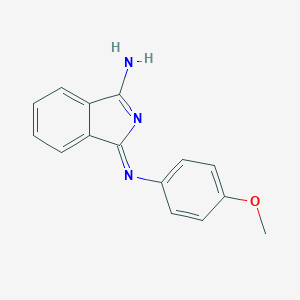

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
